Ethyl m-trifluoromethylcarbanilate
Overview
Description
Ethyl m-trifluoromethylcarbanilate is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.1871 . It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a carbanilate moiety. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl m-trifluoromethylcarbanilate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethylpyrrole with 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde . The reaction conditions typically include the use of solvents such as acetone and ethyl acetate, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl m-trifluoromethylcarbanilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Scientific Research Applications
Ethyl m-trifluoromethylcarbanilate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl m-trifluoromethylcarbanilate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl m-trifluoromethylcarbanilate can be compared with other similar compounds, such as:
Ethyl 3-(trifluoromethyl)carbanilate: This compound has a similar structure but differs in the position of the trifluoromethyl group.
Mthis compound: This compound has a methyl group instead of an ethyl group, leading to differences in its chemical properties and applications
Uniqueness: this compound is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl N-[3-(trifluoromethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYMIHQAGLXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178123 | |
Record name | Ethyl m-trifluoromethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2354-93-0 | |
Record name | Ethyl m-trifluoromethylcarbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC51605 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl m-trifluoromethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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